3-Iodo-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
3-Iodo-1-methyl-1H-indole-2-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, making them crucial in medicinal chemistry and various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methyl-1H-indole-2-carboxylic acid typically involves the iodination of 1-methyl-1H-indole-2-carboxylic acid. One common method is the electrophilic substitution reaction, where iodine is introduced to the indole ring in the presence of an oxidizing agent like iodic acid or iodine monochloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the iodine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
3-Iodo-1-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate immune responses .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-2-carboxylic acid: Lacks the iodine substituent, resulting in different chemical reactivity and biological activity.
3-Iodo-1-methyl-2-phenyl-1H-indole:
3-Iodo-1-methyl-2-(p-tolyl)-1H-indole: Features a p-tolyl group, influencing its reactivity and biological effects.
Uniqueness
3-Iodo-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of the iodine atom, which enhances its reactivity and potential for forming various derivatives. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .
Properties
CAS No. |
167631-59-6 |
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Molecular Formula |
C10H8INO2 |
Molecular Weight |
301.08 g/mol |
IUPAC Name |
3-iodo-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C10H8INO2/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
MVKZEMKDJLLFEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)O)I |
Origin of Product |
United States |
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